molecular formula C20H25FN2O6 B13464580 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13464580
M. Wt: 408.4 g/mol
InChI Key: QXZIQHCBKGJJHQ-UHFFFAOYSA-N
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Description

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[34]octane-8-carboxylic acid is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[34]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common approach is to first introduce the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups onto the nitrogen atoms of a suitable precursor

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it valuable for developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules.

    Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with specific molecular targets. It may serve as a lead compound for developing new pharmaceuticals.

    Industry: In industrial applications, the compound can be used in the development of new materials, such

Properties

Molecular Formula

C20H25FN2O6

Molecular Weight

408.4 g/mol

IUPAC Name

8-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C20H25FN2O6/c1-18(2,3)29-17(27)22-10-19(11-22)12-23(13-20(19,21)15(24)25)16(26)28-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,24,25)

InChI Key

QXZIQHCBKGJJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2(C(=O)O)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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